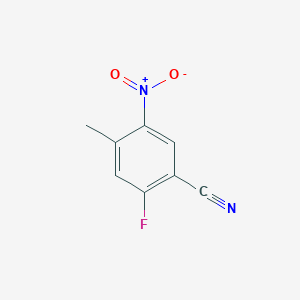

2-Fluoro-4-methyl-5-nitrobenzonitrile

概要

説明

2-Fluoro-4-methyl-5-nitrobenzonitrile is an organic compound with the chemical formula C8H5FN2O2 . It appears as a white crystalline solid .

Synthesis Analysis

This compound can be synthesized from 2-fluorobenzonitrile via nitration . Another synthesis method involves the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate to produce anti-tumor benzothiophene derivatives . A more detailed synthesis method is described in a patent .Molecular Structure Analysis

The molecular weight of this compound is 166.1093 . The IUPAC Standard InChI is InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H .Chemical Reactions Analysis

2-Fluoro-5-nitrobenzonitrile can be prepared from 2-fluorobenzonitrile via nitration . It may also be used in the preparation of 2-fluoro-5-aminobenzonitrile, ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate, and 1-methyl-5-nitro-1H-indazol-3-ylamine .Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a density of 1.35 .科学的研究の応用

Organic Synthesis and Material Science

Preparation and Reactivity : 2-Fluoro-5-nitrobenzonitrile, a compound closely related to 2-Fluoro-4-methyl-5-nitrobenzonitrile, has been prepared and made to react with amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resultant derivatives provide evidence of structural orientation and reactivity, highlighting the compound's utility in synthetic organic chemistry (J. Wilshire, 1967).

Radiotracer Development : The compound has contributed to the development of PET imaging agents, particularly in the synthesis of radiotracers for mapping brain receptors. For example, a method involving the synthesis of a radiolabeling precursor for [(18)F]FPEB, a PET tracer, showcases its role in advancing neuroimaging techniques (Keunpoong Lim et al., 2014).

Chemical Fixation of CO2 : Research involving the use of 2-aminobenzonitriles for the chemical fixation of CO2 into quinazoline-2,4(1H,3H)-diones underlines the potential of fluoro-nitrobenzonitrile derivatives in environmental chemistry and material science. The process exemplifies how these compounds can facilitate the conversion of CO2 into valuable products, contributing to carbon capture technologies (Toshihiro Kimura et al., 2012).

Spectroscopic Analysis and Non-linear Optics

- Spectroscopic Studies : The vibrational spectra and non-linear optical properties of 5-fluoro-2-methylbenzonitrile have been analyzed, offering insights into the electronic and structural characteristics of fluoro-nitrobenzonitrile derivatives. These studies contribute to the understanding of the material's physical properties and its applications in optical devices and materials science (A. Kumar & R. Raman, 2017).

Drug Development and Medicinal Chemistry

- Anticancer Drug Conjugation : A study demonstrated the conjugation of an anticancer drug to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage, highlighting the potential of fluoro-nitrobenzonitrile derivatives in the targeted delivery and controlled release of therapeutic agents. This application is crucial in the development of more effective and less toxic chemotherapy treatments (Sarit S. Agasti et al., 2009).

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

It’s known that nitrobenzonitriles often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound contains a nitro group, a fluorine atom, and a nitrile group, each of which has different reactivities . This suggests that the compound could interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.

Biochemical Pathways

Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .

Pharmacokinetics

It’s known that the compound is a white crystalline solid and is soluble in common organic solvents like ethanol and dichloromethane, but almost insoluble in water

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-5-nitrobenzonitrile. For instance, the compound should be stored away from fire sources, in a dry, well-ventilated place . Furthermore, the compound’s solubility in water and organic solvents could affect its distribution in the body and the environment .

生化学分析

Biochemical Properties

2-Fluoro-4-methyl-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nitration and fluorination reactions. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which lead to the production of desired products .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain signaling pathways, leading to changes in gene expression and metabolic activities. These effects can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular functions, including changes in cell viability and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including damage to vital organs and disruption of normal physiological functions . It is important to carefully control the dosage to avoid adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. The compound can undergo nitration, fluorination, and other chemical modifications, leading to the formation of various intermediate and final products. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its accumulation and overall activity within the cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular functions. The localization of this compound can influence its activity and function within the cells .

特性

IUPAC Name |

2-fluoro-4-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHNWWKZVLPEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1528377.png)

![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)